molecular formula C23H23ClN2O3S B3013941 (6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358581-29-9

(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B3013941
CAS RN: 1358581-29-9
M. Wt: 442.96
InChI Key: WDFXHBBQZZPFAS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The pyrrolidine ring is a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline ring and a pyrrolidine ring . The quinoline ring contributes to the planarity of the molecule, while the pyrrolidine ring, due to its sp3 hybridization, contributes to the three-dimensional (3D) coverage of the molecule .

Scientific Research Applications

Spectroscopic Properties

  • Compounds structurally related to (6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone have been studied for their spectroscopic properties. These studies explore the electronic absorption, excitation, and fluorescence properties in various solvents, providing insights into their excited-state dynamics and potential applications in materials science (Al-Ansari, 2016).

Antimicrobial and Antimalarial Agents

  • Research has focused on developing derivatives of quinoline, similar to the chemical structure , as potent antimicrobial and antimalarial agents. These studies involve synthesizing novel compounds and testing their efficacy against various microorganisms and malaria parasites (Parthasaradhi et al., 2015); (Sonker & Pathak, 2018).

Neuroprotective and Procognitive Activity

  • Derivatives of quinoline have been studied for their neuroprotective and procognitive activities, particularly in the context of neurodegenerative disorders. These compounds have shown promise in protecting against astrocyte damage and improving cognitive functions, which could be beneficial in treating conditions like Alzheimer's disease (Grychowska et al., 2019).

Herbicidal and Insecticidal Activities

  • Certain quinoline derivatives have shown potential herbicidal and insecticidal activities. These findings suggest possible applications in agriculture for pest control and weed management (Wang et al., 2015).

Potential Treatment for Cognitive Disorders

  • Compounds with a quinoline core have been identified as promising candidates for the treatment of cognitive deficits associated with dementia and Alzheimer's disease. Their binding affinity and selectivity make them attractive for further research in this field (Grychowska et al., 2016).

Antitumor Activity

  • Quinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing significant anticancer activity in vivo, indicating their potential as clinical trial candidates for cancer treatment (Huang et al., 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of quinoline and pyrrolidine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.

properties

IUPAC Name

[6-chloro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-15(2)16-5-8-18(9-6-16)30(28,29)22-19-13-17(24)7-10-21(19)25-14-20(22)23(27)26-11-3-4-12-26/h5-10,13-15H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFXHBBQZZPFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

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